N-[(2S)-3-methyl-1-[3-(2-methylphenyl)-2,5-dihydropyrrol-1-yl]-1-oxopentan-2-yl]pyrrolidine-1-carboxamide
Description
N-[(2S)-3-methyl-1-[3-(2-methylphenyl)-2,5-dihydropyrrol-1-yl]-1-oxopentan-2-yl]pyrrolidine-1-carboxamide is a complex organic compound. Its structure consists of a pyrrolidine ring attached to an acyl-pyrrolidine moiety. Such compounds often find their place in various fields, from medicinal chemistry to industrial applications.
Properties
IUPAC Name |
N-[(2S)-3-methyl-1-[3-(2-methylphenyl)-2,5-dihydropyrrol-1-yl]-1-oxopentan-2-yl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-4-16(2)20(23-22(27)24-12-7-8-13-24)21(26)25-14-11-18(15-25)19-10-6-5-9-17(19)3/h5-6,9-11,16,20H,4,7-8,12-15H2,1-3H3,(H,23,27)/t16?,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCKTHWUTNIRBL-FZCLLLDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CC=C(C1)C2=CC=CC=C2C)NC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)N1CC=C(C1)C2=CC=CC=C2C)NC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-3-methyl-1-[3-(2-methylphenyl)-2,5-dihydropyrrol-1-yl]-1-oxopentan-2-yl]pyrrolidine-1-carboxamide typically involves multi-step reactions. One of the key steps is the formation of the pyrrolidine ring, often achieved through the cyclization of suitable precursors under controlled conditions. Catalysts such as palladium or platinum might be employed, with reaction conditions being closely monitored for temperature and pH to ensure optimal yields.
Industrial Production Methods
On an industrial scale, the synthesis is usually optimized for cost-effectiveness and efficiency. This might involve continuous flow reactors and large-scale catalytic processes. Solvent systems are selected to maximize the solubility of intermediates and the final product, often necessitating a balance between polar and non-polar solvents.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-3-methyl-1-[3-(2-methylphenyl)-2,5-dihydropyrrol-1-yl]-1-oxopentan-2-yl]pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: : Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: : Typical reducing agents are sodium borohydride or lithium aluminum hydride.
Substitution: : This compound can undergo nucleophilic substitutions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Reactions often involve conditions such as:
Oxidation: : Conducted in an acidic medium, often at elevated temperatures.
Reduction: : Typically performed under inert atmospheres to avoid side reactions.
Substitution: : Carried out in polar aprotic solvents to favor nucleophile activity.
Major Products
Products vary depending on the reaction:
Oxidation: : Typically leads to the formation of carboxylic acids or ketones.
Reduction: : Yields alcohols or amines.
Substitution: : Produces a variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
N-[(2S)-3-methyl-1-[3-(2-methylphenyl)-2,5-dihydropyrrol-1-yl]-1-oxopentan-2-yl]pyrrolidine-1-carboxamide is used in several fields:
Chemistry: : As an intermediate in organic synthesis.
Biology: : Investigated for its potential role in modulating biological pathways.
Medicine: : Explored as a candidate in drug development, especially in targeting neurological and inflammatory conditions.
Industry: : Used in the synthesis of polymers and advanced materials.
Mechanism of Action
This compound interacts with various molecular targets. In the biological realm, it may inhibit specific enzymes or receptors, altering signal transduction pathways. Its activity often involves binding to active sites or modulating protein conformation, leading to therapeutic effects.
Comparison with Similar Compounds
N-[(2S)-3-methyl-1-[3-(2-methylphenyl)-2,5-dihydropyrrol-1-yl]-1-oxopentan-2-yl]pyrrolidine-1-carboxamide is compared with structurally similar compounds like:
N-[(2S)-2-(2-methylphenyl)-1-oxopropyl]-pyrrolidine-1-carboxamide: : Shares a similar pyrrolidine core but differs in side-chain modifications.
N-[(2S)-2-(4-methylphenyl)-1-oxobutyl]-pyrrolidine-1-carboxamide: : Another analog with variations in the alkyl chain length and aryl substituents.
These differences impart unique physicochemical properties and biological activities, making this compound distinct in its applications and effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
